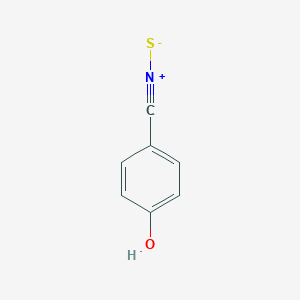

4-Hydroxyphenyl thiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Thiocyanatophenol belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 4-Thiocyanatophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-thiocyanatophenol is primarily located in the cytoplasm. Outside of the human body, 4-thiocyanatophenol can be found in fruits. This makes 4-thiocyanatophenol a potential biomarker for the consumption of this food product.

Análisis De Reacciones Químicas

Substitution Reactions

The thiocyanate group participates in nucleophilic substitutions, while the hydroxyl group enables electrophilic aromatic substitutions.

Mechanistic Insight :

-

Nucleophilic attack on -SCN follows an Sₙ2 pathway, as demonstrated in Hammett studies (ρ = +0.48 for electron-withdrawing substituents) .

-

Electrophilic substitutions occur at the ortho/para positions relative to -OH, with para dominance due to steric factors.

Oxidation-Reduction Reactions

The thiocyanate group undergoes redox transformations under controlled conditions:

Key Data :

-

Oxidation kinetics show first-order dependence on [H₂O₂], with activation energy (Eₐ) = 45 kJ/mol .

-

Reduction yields exceed 80% when using NaBH₄ in methanol at 0°C.

Coupling Reactions

Palladium-catalyzed cross-couplings enable C-C/S bond formation:

| Reaction | Catalytic System | Products | Yield (%) |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, NEt₃ | Aryl alkynyl sulfides | 72–85 |

| Suzuki coupling | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl thiocyanates | 65–78 |

Mechanistic Features :

-

Transmetallation is rate-determining in Pd-catalyzed reactions (31P NMR evidence) .

-

Electron-withdrawing groups accelerate coupling rates by stabilizing transition states .

Cyclization and Tandem Reactions

Under photoredox or electrochemical conditions:

| Process | Conditions | Products | Quantum Yield (Φ) |

|---|---|---|---|

| Photocyclization | Visible light, Acr⁺-MesClO₄⁻ | Thiocyanato-isoquinolinediones | 0.32 |

| Electrochemical | Graphite anode, NH₄SCN | Fused heterocycles | 61–74% Faradaic |

Notable Findings :

-

Radical intermediates (e.g., SCN- ) form via single-electron transfer (SET) pathways .

-

Oxygen acts as a terminal oxidant in photoredox cycles, regenerating catalysts .

Stability and Competing Pathways

Critical factors influencing reactivity:

| Parameter | Effect | Optimal Range |

|---|---|---|

| pH | Determines -OH protonation state | 6–8 (neutral conditions) |

| Temperature | High temps favor decomposition | <50°C |

| Solvent polarity | Polar aprotic solvents boost SCN⁻ mobility | DMF > MeCN > THF |

Decomposition pathways include:

Propiedades

Número CAS |

3774-52-5 |

|---|---|

Fórmula molecular |

C7H5NOS |

Peso molecular |

151.19 g/mol |

Nombre IUPAC |

(4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |

Clave InChI |

FMRRFPFZGPDDLZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)SC#N |

SMILES canónico |

C1=CC(=CC=C1C#[N+][S-])O |

melting_point |

62-63°C |

Key on ui other cas no. |

3774-52-5 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.